molecular formula C12H16O4 B1418553 2-Ethoxy-4-propoxybenzoic acid CAS No. 1154276-51-3

2-Ethoxy-4-propoxybenzoic acid

Cat. No. B1418553
M. Wt: 224.25 g/mol
InChI Key: LFTJXZQTEYZYLN-UHFFFAOYSA-N
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Description

“2-Ethoxy-4-propoxybenzoic acid” is a chemical compound with the molecular formula C12H16O4 . It is a derivative of benzoic acid, which is a common constituent in a variety of essential plant oils and is widely used in the food and cosmetics industries .


Molecular Structure Analysis

The molecular structure of “2-Ethoxy-4-propoxybenzoic acid” consists of a benzoic acid core with ethoxy (C2H5O) and propoxy (C3H7O) functional groups attached . The exact 3D conformation of the molecule would depend on the spatial arrangement of these groups.

Scientific Research Applications

Synthesis and Chemical Reactivity

2-Ethoxy-4-propoxybenzoic acid and its derivatives have been utilized in various synthetic processes. Notably, it's involved in the synthesis of quinazolinone derivatives with antimicrobial activity. This application is significant in pharmaceutical research, particularly in the development of novel antimicrobial agents (El-Hashash et al., 2011).

Organic Chemistry and Catalysis

In organic chemistry, derivatives of 2-Ethoxy-4-propoxybenzoic acid have been explored for their potential as proton shuttles in selective functionalization processes. This exploration is crucial in developing more efficient and selective synthetic routes in organic chemistry (Pi et al., 2018).

Development of Imaging Agents

Research has shown the potential of 2-Ethoxy-4-propoxybenzoic acid derivatives in developing imaging agents for medical applications. Specifically, these derivatives have been investigated for their role in imaging cerebral β-amyloid plaques in Alzheimer's disease using positron emission tomography (PET), which is significant in the early diagnosis and treatment of this condition (Cui et al., 2012).

Antioxidant Properties

There's also research indicating the antioxidant properties of compounds derived from 2-Ethoxy-4-propoxybenzoic acid. These properties are essential in various applications, including food preservation, pharmaceuticals, and potentially in the management of oxidative stress-related diseases (Rubio-Cortés et al., 2021).

Thermodynamic Properties

The thermodynamic properties of 2-Ethoxy-4-propoxybenzoic acid derivatives have been studied, providing insights into their physical characteristics and potential applications in materials science. Such studies are crucial in the design of new materials and understanding their behavior under different conditions (Silva et al., 2010).

properties

IUPAC Name

2-ethoxy-4-propoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-3-7-16-9-5-6-10(12(13)14)11(8-9)15-4-2/h5-6,8H,3-4,7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTJXZQTEYZYLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=C(C=C1)C(=O)O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-4-propoxybenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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